(4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
(4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one typically involves the reaction of a suitable oxazolidinone precursor with a 4-methylpent-2-enoyl chloride derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential use in the development of new antibiotics or other therapeutic agents.
Industry: Applications in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for (4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Uniqueness
(4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and functional groups, which may impart distinct chemical and biological properties compared to other oxazolidinones.
Properties
CAS No. |
184784-56-3 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(4S)-3-(4-methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-11(2)8-9-14(17)16-13(10-19-15(16)18)12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
BJWQPTYUJPHCFC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)C=CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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